2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and multiple methoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 3,5-bis(3-methoxyphenyl)-1H-pyrazole with 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine under specific conditions, such as the presence of a base and a suitable solvent. The reaction may require heating and prolonged reaction times to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazole or pyrimidine rings.
Substitution: Halogenation or nitration can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce halogen or nitro groups.
Scientific Research Applications
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme interactions, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share the pyrazole ring and have shown antioxidant and anticancer activities.
Bemotrizinol: A compound with a similar structure used as a UV absorber in sunscreens.
Uniqueness
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is unique due to its combination of methoxy and trifluoromethyl groups, which can enhance its stability, bioavailability, and interaction with biological targets.
Properties
Molecular Formula |
C29H23F3N4O3 |
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Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-[3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C29H23F3N4O3/c1-37-21-12-10-18(11-13-21)24-17-27(29(30,31)32)34-28(33-24)36-26(20-7-5-9-23(15-20)39-3)16-25(35-36)19-6-4-8-22(14-19)38-2/h4-17H,1-3H3 |
InChI Key |
RBVRZVIHJCKRKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC(=CC=C4)OC)C5=CC(=CC=C5)OC)C(F)(F)F |
Origin of Product |
United States |
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